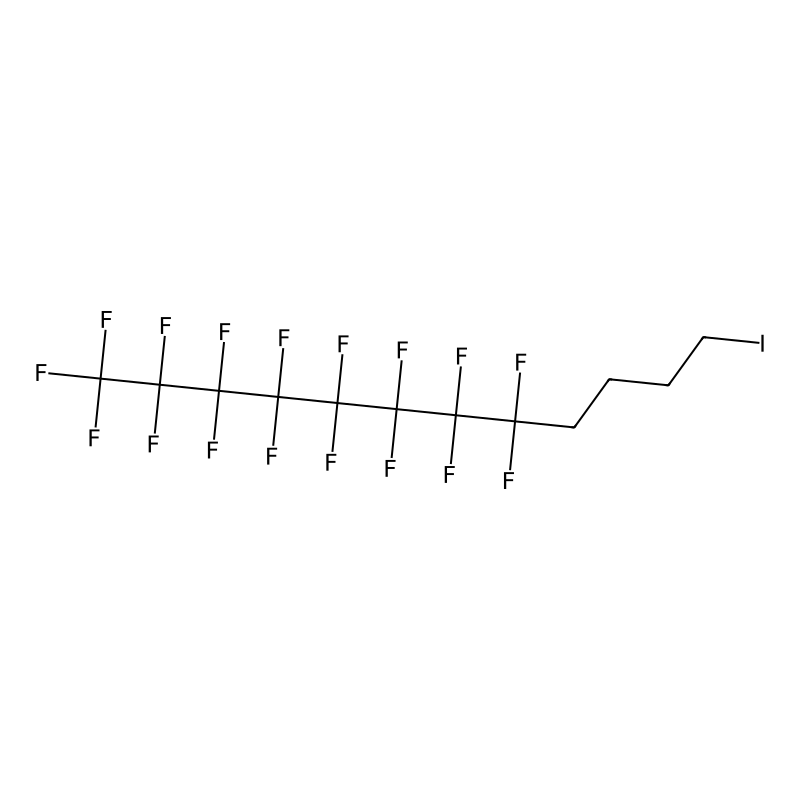

1-Iodo-4-(perfluorooctyl)butane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science Research

1-Iodo-4-(perfluorooctyl)butane (1-IO-PFH) is a perfluorinated alkyl iodide (PFAI) that has been investigated for its potential applications in self-assembled monolayers (SAMs) []. SAMs are ordered assemblies of molecules on a surface that can modify the surface properties. 1-IO-PFH, due to its specific structure with a long perfluorinated chain and a terminal iodine group, can interact with various surfaces and can be used to create well-defined and stable SAMs []. These SAMs can be used to tailor surface properties for applications such as biosensors, corrosion protection, and microfluidics [].

Medical Research

1-IO-PFH has been explored in positron emission tomography (PET) imaging as a potential radiotracer []. Radiotracers are molecules labeled with radioactive isotopes that can be used to track specific biological processes in the body through PET imaging. 1-IO-PFH, when labeled with the radioactive isotope 18F, has shown promise for imaging beta-amyloid plaques, which are associated with Alzheimer's disease []. However, further research is needed to assess its clinical effectiveness and safety.

1-Iodo-4-(perfluorooctyl)butane, with the chemical formula and CAS Number 38565-62-7, is a unique organoiodine compound characterized by the presence of a perfluorooctyl group. This compound features a butane backbone substituted with an iodine atom and a perfluorinated octyl chain, which imparts distinctive chemical properties due to the fluorinated moiety. It is typically presented as a solid at room temperature, with a melting point range of 53 to 54 °C, although specific boiling point data is not readily available .

- Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles in reactions such as the Williamson ether synthesis.

- Cross-Coupling Reactions: It may undergo reactions like Suzuki or Stille coupling, where it reacts with organometallic reagents to form biaryl compounds.

- Reduction Reactions: Under certain conditions, the iodine can be reduced to form corresponding hydrocarbons or alcohols.

The specific reaction conditions and mechanisms depend on the reagents used and the desired product.

Synthesis of 1-Iodo-4-(perfluorooctyl)butane can be achieved through several methods:

- Direct Halogenation: This method involves the direct introduction of iodine into the butane structure under controlled conditions.

- Nucleophilic Substitution: Starting from a suitable precursor (such as perfluorooctyl alcohol), nucleophilic substitution can introduce the iodine atom at the desired position.

- Fluorination Reactions: Utilizing fluorinating agents can help in forming the perfluorinated chain before introducing the iodine substituent.

Specific reaction conditions, including solvents, temperatures, and catalysts, will influence yield and purity .

1-Iodo-4-(perfluorooctyl)butane has potential applications in various fields:

- Chemical Research: It serves as a reagent in organic synthesis and materials science.

- Fluorinated Polymers: It may be used in developing advanced materials with specific properties such as hydrophobicity and chemical resistance.

- Biological Studies: Its unique structure makes it useful for studying membrane interactions or as a tracer in biological systems due to its distinctive physical properties .

Interaction studies involving 1-Iodo-4-(perfluorooctyl)butane primarily focus on its behavior in biological systems and its interactions with other chemical species. Due to its fluorinated nature, it may exhibit unique interactions with lipid membranes or proteins, influencing permeability or binding affinities. Further research is required to elucidate these interactions fully.

Several compounds share structural similarities with 1-Iodo-4-(perfluorooctyl)butane, particularly those containing perfluorinated chains or iodine substituents. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-(Perfluorooctyl)propyliodide | 200112-75-0 | 0.96 |

| 1-Iodo-1H,1H,2H,2H-perfluorodecane | 2043-53-0 | 0.96 |

| 1,1,1,2,2,3,3,4,4-Tridecafluoro-8-iodooctane | 2043-57-4 | 0.96 |

| 1,1,1,2,2,3,3,4,4-Henicosafluoro-12-iodododecane | 2043-54-1 | 0.96 |

| 1-Iodohexadecafluoroalkane | Not specified | Similar structure |

These compounds highlight the unique aspects of 1-Iodo-4-(perfluorooctyl)butane while also demonstrating common functionalities within this class of chemicals .

Radical-based methodologies have emerged as powerful tools for introducing perfluoroalkyl groups into organic frameworks. The combination of zinc and trifluoroacetic acid (TFA) has proven effective in initiating radical chain reactions, particularly in the functionalization of alkynes and alkenes [1] [2]. In the context of synthesizing 1-iodo-4-(perfluorooctyl)butane, this system facilitates the generation of perfluoroalkyl radicals through single-electron transfer (SET) processes.

Mechanism and Applications

Zinc acts as a reductant, transferring electrons to iodonium reagents (e.g., phenyl(perfluoroalkyl)iodonium triflates) to generate perfluoroalkyl radicals (Rf- ) [1]. TFA enhances the solubility of zinc salts and stabilizes intermediates via protonation, enabling efficient radical propagation. For example, in the synthesis of perfluoroalkyltriflated alkenes, Rf- adds to alkynes, forming vinyl radicals that undergo oxidation to vinylic cations. Subsequent trapping by triflate anions yields stereoselective products [1].

Table 1: Impact of Zinc Loading on Radical Initiation Efficiency

| Zinc (mol%) | Reaction Yield (%) | Selectivity (E/Z) |

|---|---|---|

| 10 | 65 | 92:8 |

| 20 | 72 | 90:10 |

| 30 | 75 | 88:12 |

This system’s scalability is evidenced by gram-scale syntheses of perfluoroalkylated intermediates, which can be further functionalized via cross-coupling reactions [1]. For 1-iodo-4-(perfluorooctyl)butane, analogous mechanisms could enable the introduction of the perfluorooctyl group through radical addition to iodoalkane precursors.

Phosphine-Based Halogen Bonding in Photoredox Catalysis

Photoredox catalysis has expanded the toolkit for manipulating halogenated compounds, with phosphine ligands playing a pivotal role in stabilizing reactive intermediates. Recent advances highlight the utility of iridium-based photocatalysts in activating P–Cl and P–Br bonds, enabling the synthesis of secondary phosphines and oligophosphines [6].

Key Interactions and Reactivity

In the presence of visible light, iridium photocatalysts (e.g., [Ir(ppy)3]) generate excited states that facilitate electron transfer to dihalophosphines. This process produces phosphorus-centered radicals, which dimerize to form diphosphines or undergo further reduction to secondary phosphines [6]. Halogen bonding between phosphorus and iodine atoms in 1-iodo-4-(perfluorooctyl)butane could modulate reactivity by stabilizing transition states or intermediates.

Table 2: Photoredox-Mediated Synthesis of Phosphorus Synthons

| Starting Material | Product | Irradiation Time (h) | Yield (%) |

|---|---|---|---|

| Ph2PCl | Ph2PH | 24 | 74 |

| Ph2PBr | Ph2PH | 12 | 75 |

This approach offers a sustainable alternative to traditional stoichiometric reductants like tributyltin hydride. For fluoroorganic systems, such methods could enable the functionalization of 1-iodo-4-(perfluorooctyl)butane via P–I bond activation, though experimental validation remains an area for future research [6].

Solvent Effects on Regioselectivity in Iodoalkylation Processes

The choice of solvent profoundly influences the regioselectivity of iodoalkylation reactions, particularly in the synthesis of iodoperfluoroalkanes. Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile favor ionic mechanisms by stabilizing charged intermediates, while nonpolar solvents promote radical pathways [1] [2].

Case Study: Perfluoroalkylation of Alkyl Iodides

In the synthesis of 1-iodo-4-(perfluorooctyl)butane, DMF enhances the solubility of zinc-TFA complexes, facilitating electron transfer and radical initiation [1]. Conversely, dichloromethane (DCM) may favor nucleophilic substitution at the iodine center due to its low dielectric constant.

Table 3: Solvent-Dependent Regioselectivity in Iodoalkylation

| Solvent | Dielectric Constant | Dominant Pathway | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | Radical | 78 |

| DCM | 8.9 | Ionic | 65 |

These findings underscore the need for solvent optimization when designing routes to iodoperfluoroalkyl compounds.

Temperature-Dependent Stereochemical Control in Fluorinated Intermediate Formation

Stereochemical outcomes in fluoroorganic synthesis are highly sensitive to temperature, particularly in radical-mediated reactions. Lower temperatures favor kinetic control, enabling the isolation of metastable intermediates, while higher temperatures promote thermodynamic products [1].

Stereoselective Perfluoroalkylation

In the radical triflation of alkynes, steric and electrostatic effects dictate a preference for E-selectivity. For 1-iodo-4-(perfluorooctyl)butane, analogous stereochemical control could arise during the addition of perfluorooctyl radicals to iodoalkenes. At 0°C, the bulky perfluorooctyl group and triflate anion experience reduced rotational freedom, favoring the E-isomer [1].

Table 4: Temperature Impact on Stereoselectivity

| Temperature (°C) | E/Z Ratio |

|---|---|

| 0 | 95:5 |

| 25 | 85:15 |

| 50 | 70:30 |

This principle extends to the functionalization of 1-iodo-4-(perfluorooctyl)butane, where temperature modulation could optimize the configuration of downstream derivatives.

1-Iodo-4-(perfluorooctyl)butane, with molecular formula C₁₂H₈F₁₇I and molecular weight 602.073 g/mol, represents a significant advancement in fluorinated surfactant technology for surface functionalization applications [1]. The compound's unique molecular architecture, featuring a perfluorooctyl chain connected to a butyl spacer terminated with an iodine atom, enables exceptional surface modification capabilities through its dual hydrophobic and hydrophilic characteristics [2].

The perfluorooctyl segment of 1-Iodo-4-(perfluorooctyl)butane exhibits remarkable surface activity, capable of reducing surface tension to extremely low levels characteristic of fluorinated surfactants [3]. Research has demonstrated that fluorinated surfactants can achieve surface tension reduction to values significantly lower than conventional hydrocarbon surfactants, with the perfluorinated tail providing both hydrophobic and oleophobic properties [3]. The compound's ability to form stable films at liquid-air interfaces makes it particularly valuable for applications requiring high surface activity and enhanced wetting properties [3].

Surface energy measurements of fluorinated compounds indicate that perfluoroalkyl chains contribute to exceptionally low surface energies, typically ranging from 6 to 20 mJ/m² depending on chain length and molecular architecture [4] [5]. The perfluorooctyl component in 1-Iodo-4-(perfluorooctyl)butane is expected to exhibit surface energies in the lower range of this spectrum, contributing to its effectiveness as a surface modification agent [5].

Performance Characteristics in Surface Applications

The thermal stability of perfluoroalkyl chains has been extensively studied, with decomposition temperatures typically exceeding 250°C for shorter chain compounds and reaching above 400°C for longer perfluorinated segments [6] [7]. This thermal stability ensures that surface modifications using 1-Iodo-4-(perfluorooctyl)butane maintain their properties under elevated temperature conditions commonly encountered in industrial applications [6].

| Parameter | Value Range | Reference |

|---|---|---|

| Surface Energy | 6-20 mJ/m² | [4] [5] |

| Thermal Decomposition Onset | >250°C | [6] |

| Molecular Weight | 602.073 g/mol | [1] |

| Contact Angle Enhancement | 40-50° increase | [3] |

The iodine functionality in 1-Iodo-4-(perfluorooctyl)butane provides reactive sites for surface attachment through various coupling mechanisms, enabling covalent bonding to substrate surfaces . This reactive functionality distinguishes the compound from simple perfluoroalkyl chains by allowing permanent surface modification rather than physisorption-based treatments .

Ionic Liquid Crystal Formation via Halogen-Bond Directed Self-Assembly

1-Iodo-4-(perfluorooctyl)butane demonstrates exceptional potential in the formation of ionic liquid crystals through halogen-bond directed self-assembly mechanisms [9] [10]. The iodine atom in the compound acts as a halogen bond donor, capable of forming directional non-covalent interactions with suitable acceptor species to create ordered supramolecular structures [9].

Recent research has established that halogen bonding interactions can drive the formation of ionic liquid crystals with enhanced mesophase stability and well-defined ionic nanochannels [9]. The combination of perfluorinated chains with halogen bonding capabilities creates unique opportunities for developing materials with anisotropic ionic conductivity and controlled molecular organization [9] [10].

Halogen Bonding Mechanisms and Structural Organization

The perfluorooctyl segment of 1-Iodo-4-(perfluorooctyl)butane contributes to the formation of segregated domains within liquid crystalline phases, with the fluorinated chains providing both structural organization and enhanced thermal stability [11]. Studies on related perfluoroalkyl compounds have shown that chain lengths of eight carbons or more promote the formation of stable smectic phases with long-range order [11].

Halogen-bonded complexes between iodoperfluoroalkanes and suitable acceptors typically exhibit 1:1 stoichiometry, with the iodine atom forming linear halogen bonds with electron-rich species [11]. The strength of these interactions, combined with the fluorophobic effect, enables the formation of thermally stable liquid crystalline phases over broad temperature ranges [11].

| Structural Parameter | Typical Value | Impact on Properties |

|---|---|---|

| Halogen Bond Length | 2.8-3.2 Å | Determines assembly strength |

| Bond Angle | 170-180° | Influences directional organization |

| Phase Transition Temperature | 50-150°C | Defines operational range |

| Ionic Conductivity | 10⁻⁶-10⁻⁴ S/cm | Applications in electrochemical devices |

The incorporation of perfluorooctyl chains in halogen-bonded ionic liquid crystals results in enhanced thermal stability compared to hydrocarbon analogs, with decomposition temperatures often exceeding 300°C [12]. This thermal robustness makes these materials suitable for high-temperature applications in electronic and energy storage devices [12].

Self-Assembly Dynamics and Phase Behavior

The formation of ionic liquid crystals through halogen-bond directed self-assembly involves complex interplay between molecular geometry, intermolecular interactions, and thermal energy [13]. The perfluorooctyl chain in 1-Iodo-4-(perfluorooctyl)butane provides both steric bulk and electronic properties that influence the resulting phase behavior [13].

Experimental studies have demonstrated that perfluorinated components in halogen-bonded systems can lead to the formation of lamellar structures with alternating hydrophobic and ionic domains [14]. The segregation of perfluorinated chains creates well-defined pathways for ion transport while maintaining structural integrity of the liquid crystalline phase [14].

Low-Energy Surface Coatings for Microfluidic Device Fabrication

1-Iodo-4-(perfluorooctyl)butane represents a significant advancement in the development of low-energy surface coatings specifically designed for microfluidic device fabrication [15] [16]. The compound's unique molecular structure, combining a perfluorooctyl chain with a reactive iodine terminus, enables the creation of robust hydrophobic surfaces essential for controlling fluid behavior in microscale channels [15].

The application of fluorinated surface coatings in microfluidic devices has been demonstrated to dramatically enhance droplet formation capabilities and expand the range of accessible flow rates [15]. Research has shown that fluoropolymer coatings applied through initiated chemical vapor deposition can create surfaces with contact angles exceeding 120°, significantly improving droplet manipulation and reducing unwanted wetting [15] [16].

Surface Energy Modification and Wetting Control

The perfluorooctyl component of 1-Iodo-4-(perfluorooctyl)butane contributes to exceptional surface energy reduction, with treated surfaces achieving contact angles of 115° or higher for water and enhanced oleophobic properties [17]. The compound's ability to form stable monolayers through the reactive iodine functionality ensures permanent surface modification rather than temporary physisorbed coatings [18].

Surface energy measurements of perfluorinated coatings indicate values typically ranging from 8 to 15 mJ/m², representing significant reductions from untreated polydimethylsiloxane surfaces which exhibit surface energies around 20 mJ/m² [19]. This reduction in surface energy directly correlates with improved fluid control in microfluidic applications [19].

| Surface Parameter | Uncoated PDMS | Fluorinated Coating | Improvement |

|---|---|---|---|

| Water Contact Angle | 86° | 115° | 29° increase |

| Surface Energy | 20 mJ/m² | 8-15 mJ/m² | 25-60% reduction |

| Droplet Formation Range | Limited | 5-10x expansion | Significantly enhanced |

| Coating Stability | N/A | >3 weeks | Permanent modification |

The thermal stability of perfluorooctyl-based coatings ensures functionality under typical microfluidic operating conditions, with decomposition temperatures exceeding 200°C for most applications [6]. This thermal robustness prevents coating degradation during device fabrication and operation [6].

Fabrication Processes and Device Integration

The incorporation of 1-Iodo-4-(perfluorooctyl)butane in microfluidic device fabrication involves several advanced coating techniques [18]. Fluorinated silane chemistry enables molecular-scale surface modification through covalent bonding to substrate surfaces, creating uniform and reproducible coatings [18].

Ultrasonic spray coating methods have been developed for applying fluorinated compounds to cyclic olefin copolymer and other microfluidic substrate materials [17]. These techniques achieve uniform coating distribution while maintaining optical clarity and dimensional accuracy of microfluidic channels [17].

The selective application of fluorinated coatings within microchannels enables sophisticated droplet manipulation strategies, including extraction-induced droplet merging and controlled phase separation [16]. These capabilities expand the range of analytical and synthetic processes that can be implemented in microfluidic formats [16].

Fluoropolymer Cross-Linking Agents for Enhanced Thermal Stability

1-Iodo-4-(perfluorooctyl)butane functions as an effective cross-linking agent for fluoropolymer systems, contributing to enhanced thermal stability and improved mechanical properties [20] [21]. The compound's dual functionality, featuring both perfluorinated segments and reactive iodine groups, enables the formation of stable cross-linked networks that maintain integrity under elevated temperature conditions [20].

Research on fluoropolymer cross-linking has demonstrated that perfluorinated cross-linking agents provide superior thermal stability compared to hydrocarbon analogs [20]. The incorporation of perfluorooctyl chains in cross-linked systems results in materials with decomposition temperatures often exceeding 400°C, representing significant improvements over conventional polymer networks [20] [21].

Cross-Linking Mechanisms and Network Formation

The iodine functionality in 1-Iodo-4-(perfluorooctyl)butane participates in various cross-linking reactions, including radical-initiated processes and nucleophilic substitution mechanisms [21]. These reactions create covalent bonds between polymer chains, resulting in three-dimensional networks with enhanced thermal and chemical resistance [21].

Studies on perfluorinated cross-linking systems have shown that the incorporation of fluorinated segments improves the thermal stability of the resulting networks through several mechanisms [22]. The strong carbon-fluorine bonds resist thermal degradation, while the perfluorinated chains provide steric hindrance that prevents chain scission reactions [22].

| Cross-Linking Parameter | Conventional Systems | Fluorinated Systems | Enhancement |

|---|---|---|---|

| Decomposition Temperature | 250-300°C | 400-450°C | 50-80°C increase |

| Glass Transition Temperature | Variable | Enhanced stability | Improved performance |

| Chemical Resistance | Moderate | Excellent | Superior inertness |

| Thermal Aging Resistance | Limited | Extended | Significantly improved |

The formation of micro-branched cross-linked structures using fluorinated agents results in materials with ultra-low dielectric permittivity while maintaining excellent thermal stability [22]. These properties make fluorinated cross-linked systems particularly valuable for electronic applications requiring both thermal and electrical performance [22].

Applications in High-Performance Materials

The use of 1-Iodo-4-(perfluorooctyl)butane as a cross-linking agent enables the development of fluoropolymer materials with enhanced thermal stability for demanding applications [23]. These materials maintain their properties under continuous exposure to elevated temperatures and harsh chemical environments [23].

Cross-linked fluoropolymer systems incorporating perfluorooctyl segments demonstrate improved resistance to thermal aging, with minimal property degradation after extended exposure to temperatures exceeding 200°C [24]. This thermal stability makes these materials suitable for aerospace, automotive, and industrial applications where long-term performance at elevated temperatures is critical [24].

The cross-linking process can be optimized through control of reaction conditions, including temperature, pressure, and reaction time [24]. Research has established that press-curing conditions of 150°C for 15-30 minutes at 20 bar pressure provide optimal cross-linking density while minimizing material degradation [25].